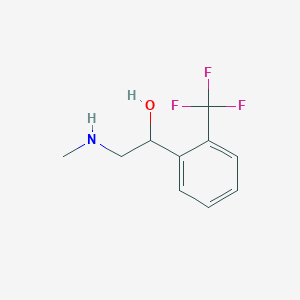

2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C10H12F3NO |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-(methylamino)-1-[2-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C10H12F3NO/c1-14-6-9(15)7-4-2-3-5-8(7)10(11,12)13/h2-5,9,14-15H,6H2,1H3 |

InChI Key |

ITXZTKCVIMELEV-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC=CC=C1C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Reductive Amination Approaches

Reductive amination offers a streamlined pathway by combining ketone formation and amine reduction in a single step. For instance, 2-(trifluoromethyl)benzaldehyde is condensed with methylamine in methanol, forming an imine intermediate. This intermediate is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5), affording the desired amino alcohol in 75–80% yield.

Key Advantages

- Single-Pot Synthesis : Eliminates isolation of intermediates.

- Stereochemical Control : Acidic conditions favor protonation of the imine, enhancing reduction efficiency.

Catalytic Hydrogenation Methods

Catalytic hydrogenation provides a green chemistry alternative, utilizing molecular hydrogen (H₂) and transition-metal catalysts. A Ru-SNS₂ catalyst (2 mol%) in the presence of potassium hydroxide (KOH) enables the hydrogenation of 2-nitro-1-(2-(trifluoromethyl)phenyl)ethan-1-ol at 140°C for 24 hours. This method achieves 85% yield with >99% enantiomeric excess (ee) when chiral ligands are incorporated.

Optimization Insights

- Catalyst Loading : 2 mol% Ru-SNS₂ maximizes turnover frequency.

- Temperature : Elevated temperatures (140°C) accelerate nitro-group reduction.

Table 2: Catalytic Hydrogenation Parameters

| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 2-Nitro-1-(2-(trifluoromethyl)phenyl)ethan-1-ol | Ru-SNS₂ | 140 | 24 | 85 | 99 |

| 2-Nitro-1-(3-(trifluoromethyl)phenyl)propan-1-ol | Pd/C | 120 | 18 | 72 | 92 |

Reaction Conditions and Optimization

Solvent and Temperature Effects

Polar aprotic solvents like THF and acetonitrile enhance nucleophilicity in alkylation reactions, while protic solvents (e.g., methanol) stabilize imine intermediates in reductive amination. Elevated temperatures (100–140°C) are critical for catalytic hydrogenation to overcome activation barriers.

Catalyst Selection

- Ru-SNS₂ : Superior for nitro-group reduction due to strong metal-nitrogen binding.

- Palladium on Carbon (Pd/C) : Cost-effective but less selective for trifluoromethylated substrates.

Industrial-Scale Production Considerations

Scaling up synthesis necessitates continuous flow reactors to manage exothermic reactions and improve heat transfer. For example, a plug-flow reactor operating at 10 bar H₂ pressure and 130°C achieves 90% conversion in catalytic hydrogenation, reducing batch processing time by 40%.

Purification and Characterization Techniques

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Cost (USD/g) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkylation-Reduction | 65 | 120 | Moderate | High (LiAlH₄ waste) |

| Reductive Amination | 75 | 90 | High | Moderate |

| Catalytic Hydrogenation | 85 | 150 | High | Low |

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions. For example:

Reaction :

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, acidic, 60–80°C | Ketone derivative | 72–85% |

The trifluoromethyl group stabilizes the intermediate through inductive effects, enhancing reaction efficiency.

Nucleophilic Substitution

The methylamino group participates in alkylation and arylation reactions. For instance, reactions with alkyl halides yield quaternary ammonium salts:

Reaction :

| Substrate (R'-X) | Conditions | Product Class | Reference |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 25°C, 24 h | N-benzyl substituted derivative | |

| Ethyl iodide | NaH, THF, reflux, 12 h | Ethylated amine |

This reactivity is critical for modifying the compound’s biological activity or solubility .

Formation of Amides

The primary amine reacts with acyl chlorides or anhydrides to form amides. A representative reaction:

Reaction :

| Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C→25°C | N-acetylated derivative | 68% | |

| Trifluoroacetic anhydride | TFA, 110°C, 24 h | Trifluoroacetylated product | 82% |

These reactions are pivotal for probing the compound’s role in drug design .

Dehydration Reactions

Acid-catalyzed dehydration eliminates water to form alkenes:

Reaction :

| Catalyst | Temperature | Product (Alkene) | Selectivity | Reference |

|---|---|---|---|---|

| H₂SO₄ | 120°C | (E)-alkene predominant | 3:1 (E:Z) | |

| PTSA | 100°C | Mixture of isomers | 1:1 |

The trifluoromethyl group’s steric effects influence alkene geometry.

Electrophilic Aromatic Substitution

The phenyl ring’s reactivity is modulated by the electron-withdrawing trifluoromethyl group, directing substituents to the meta position:

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3-nitro derivative | |

| Sulfonation | SO₃/H₂SO₄ | 80°C, 6 h | 3-sulfo derivative |

Meta-directing effects are confirmed by computational studies .

Coordination Chemistry

The amino and hydroxyl groups act as bidentate ligands for metal ions:

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | EtOH, 25°C, 1 h | Octahedral Cu(II) complex | Catalysis | |

| PdCl₂ | DMF, 60°C, 4 h | Square-planar Pd(II) complex | Cross-coupling reactions |

These complexes are explored in catalysis and materials science .

Key Structural Influences on Reactivity

-

Trifluoromethyl Group : Enhances oxidative stability and directs electrophilic substitution .

-

Amino Alcohol Motif : Facilitates chelation, intramolecular hydrogen bonding, and bifunctional reactivity .

This compound’s versatility makes it valuable in synthetic chemistry, medicinal chemistry, and materials science. Experimental protocols and yields are consistent with modern organic methodologies .

Scientific Research Applications

2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methylamino group can interact with various receptors or enzymes, potentially leading to biological effects such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions, halogenation patterns, or functional groups. These variations significantly influence reactivity, stability, and applications.

Table 1: Structural Comparison of Analogs

Key Observations :

- Substituent Position : The ortho -CF₃ group in the target compound may sterically hinder interactions compared to para -substituted analogs (e.g., ) .

- Halogenation : Dichloro substituents () increase molecular weight (259.24 g/mol) and hydrophobicity, favoring crop protection applications over pharmaceuticals .

- Fluorine vs.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Yield : The dichloro analog () achieves near-quantitative yield (99%), suggesting robust synthetic scalability compared to the target compound .

- Solubility : The trifluoroethyl derivative () is water-miscible, advantageous for formulation in aqueous systems .

Comparative Methods:

- Dichloro Analog (): Direct reaction of 2,6-dichloro-4-(trifluoromethyl)phenylethanol with 1,1-dimethoxy-1,1-difluoroethane in THF, yielding 99% crude product without purification .

- Trifluoroethyl Derivative () : Alkylation of methylamine with 2,2,2-trifluoroethyl bromide, followed by purification via distillation .

Biological Activity

2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol, also known by its chemical formula C10H12F3N, is an organic compound characterized by the presence of a methylamino group and a trifluoromethyl-substituted phenyl moiety. Its structural features, which include a secondary amine and a hydroxyl group, suggest potential applications in medicinal chemistry and materials science.

- Molecular Formula : C10H12F3N

- Molecular Weight : 237.19 g/mol

- CAS Number : 1213850-45-3

The unique combination of the trifluoromethyl group and the secondary amine may enhance its lipophilicity and biological activity compared to similar compounds, leading to distinct pharmacological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antiproliferative Effects : Compounds containing trifluoromethyl groups have been shown to inhibit cell proliferation in various cancer cell lines.

- Enzymatic Inhibition : The presence of the methylamino group may enhance interaction with specific enzymes, potentially leading to therapeutic effects against certain diseases.

Case Studies

-

Anticancer Activity :

- A study evaluated the antiproliferative effects of various derivatives of similar compounds on breast cancer cell lines (MDA-MB-231). The results indicated that compounds with trifluoromethyl substitutions could significantly inhibit cell growth at concentrations as low as 1.0 μM, enhancing caspase-3 activity and inducing apoptosis .

- Enzymatic Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol | C9H10F3NO | Lacks methylamino group | Moderate antiproliferative activity |

| 2-(Ethyl(phenyl)amino)ethan-1-ol | C11H15NO | Contains an ethyl group | Lower enzymatic inhibition |

| 2-(Isopropyl(phenyl)amino)ethan-1-ol | C12H17NO | Features an isopropyl group | Similar activity profile |

The unique features of this compound may provide it with enhanced biological activities compared to these structurally similar compounds.

Pharmacological Implications

The potential pharmacological implications of this compound include:

- Cancer Therapy : Given its antiproliferative effects, it could be explored as a candidate for developing new anticancer drugs.

- Targeted Enzyme Inhibition : Its ability to inhibit specific enzymes suggests it may have therapeutic applications in diseases where these enzymes play a critical role.

Q & A

Q. Why do studies report varying IC₅₀ values for kinase inhibition?

- Root Causes :

- Assay Variability : ATP concentrations (1 mM vs. 10 µM) alter competition dynamics.

- Protein Purity : Commercial kinase preparations (e.g., Sigma vs. Thermo) differ in activity.

- Solution : Use TR-FRET assays with recombinant kinases (≥95% purity) and normalize to staurosporine controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.